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molecular formula C12H14N2O B8388908 N-(1H-indol-5-yl)isobutyramide

N-(1H-indol-5-yl)isobutyramide

Cat. No. B8388908
M. Wt: 202.25 g/mol
InChI Key: SSJCBNVZUMPRNH-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

To a stirred solution of 5-Indole amine (0.5 g, 3.78 mmol), 1-ethyl-3(3-dimethylaminopropyl)carbodiimidehydrochloride (1.45 g, 7.56 mmol), 1-hyroxybenzotriazole (0.578 g, 3.78 mmol) in anhydrous DMF (25 mL), triethylamine (1.0 mL, 7.5 mmol) and isobutyric acid (0.31 mL, 3.4 mmol) were added and stirred at room temperature for 12 h. The reaction was quenched with water and the mixture was extracted with ethyl acetate. The organic layer was concentrated in vacuo and the resultant residue was purified by flash column chromatography to give N-(1H-indol-5-yl)isobutyramide (0.596 g, 77.8%); MS: 203.1 (M+1)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.578 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C.[C:40](O)(=[O:44])[CH:41]([CH3:43])[CH3:42]>CN(C=O)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:40](=[O:44])[CH:41]([CH3:43])[CH3:42])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)N
Name
Quantity
1.45 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
0.578 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.596 g
YIELD: PERCENTYIELD 77.8%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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